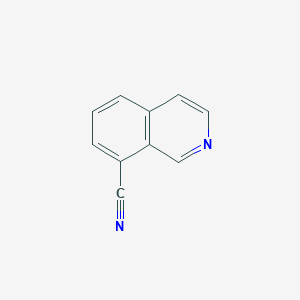

Isoquinoline-8-carbonitrile

描述

Overview of the Isoquinoline (B145761) Scaffold in Organic Chemistry

The isoquinoline scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in isoquinoline is located at position 2, which distinguishes it from its isomer, quinoline (B57606), where the nitrogen is at position 1. semanticscholar.orgscribd.com This structural arrangement is a key feature in a vast number of natural products, particularly alkaloids like morphine and codeine, and synthetic compounds with significant biological activity. semanticscholar.orgrsc.org

In the realm of organic and medicinal chemistry, the isoquinoline framework is considered a "privileged structure." semanticscholar.org This term denotes a molecular scaffold that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. semanticscholar.orgmdpi.com The synthetic versatility of the isoquinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. semanticscholar.orgresearchoutreach.org

The synthesis of the isoquinoline core can be achieved through several classic named reactions, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which have been refined over more than a century of chemical research. numberanalytics.comacs.orggoogle.com

Significance of Nitrile Functionality in Isoquinoline Derivatives

The attachment of a nitrile (-C≡N) group to an isoquinoline scaffold, as in isoquinoline-8-carbonitrile, introduces significant changes to the molecule's physicochemical properties and reactivity. The nitrile group is a strong electron-withdrawing group, which can influence the electron density of the entire aromatic system. This electronic effect reduces the basicity of the isoquinoline nitrogen atom, which can have a profound impact on the pharmacokinetic profile of potential drug candidates by affecting their solubility, absorption, and interaction with metabolic enzymes.

From a synthetic standpoint, the nitrile group is exceptionally versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to form various heterocyclic rings, making it a valuable synthetic handle for further molecular elaboration. nih.gov In medicinal chemistry, the nitrile group can act as a bioisostere for a carbonyl group or a hydrogen bond acceptor, enhancing binding affinity to target proteins. chemimpex.com Its linear geometry also allows it to occupy specific pockets within a protein's binding site. The presence of the nitrile functionality is a key feature in numerous approved pharmaceuticals.

Historical Context and Evolution of Research on this compound and its Congeners

The history of isoquinoline chemistry began in the late 19th century with the isolation of isoquinoline itself and the development of fundamental synthetic methods. numberanalytics.com Early research focused on the isolation and structural elucidation of isoquinoline alkaloids from natural sources. rsc.org The evolution toward specifically functionalized derivatives like this compound is a more recent development, driven by the demands of modern drug discovery and materials science.

The journey to synthesize specifically substituted isoquinolines, such as those functionalized at the 8-position, builds upon these classical methods. The development of transition-metal-catalyzed cross-coupling and C-H activation reactions in the late 20th and early 21st centuries has revolutionized the synthesis of complex isoquinoline derivatives. These modern techniques allow for the precise and efficient introduction of functional groups, including the cyano group, at specific positions that were difficult to access through traditional methods. acs.org

Research on cyano-substituted isoquinolines has gained momentum as chemists recognized their value as synthetic intermediates and as key components of biologically active molecules. nih.gov The specific focus on congeners like this compound is part of a broader effort to explore the chemical space around the isoquinoline scaffold. By systematically modifying the substitution pattern, researchers can create libraries of compounds for screening against various biological targets. researchoutreach.org Recent studies have highlighted the synthesis and properties of 1,8- and 1,7-substituted isoquinolines, demonstrating how electronic effects of substituents can direct synthetic outcomes. rsc.org The synthesis of α-cyano tetrahydroisoquinolines via methods like the Strecker reaction further illustrates the ongoing innovation in creating complex isoquinoline-based structures. rsc.org

Data Tables

Table 1: Physicochemical Properties of Isoquinoline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |

| Isoquinoline | C₉H₇N | 129.16 | 5.14 semanticscholar.org | 2.08 |

| This compound | C₁₀H₆N₂ | 154.17 chemimpex.com | Not Reported | Not Reported |

| 1-Isoquinolinecarbonitrile | C₁₀H₆N₂ | 154.17 nih.gov | Not Reported | 2.3 nih.gov |

| Isoquinoline-8-carboxylic acid | C₁₀H₇NO₂ | 173.17 | Not Reported | Not Reported |

Table 2: Spectroscopic Data for the Isoquinoline Core

| Spectroscopy Type | Characteristic Features for Isoquinoline |

| Infrared (IR) | Aromatic C-H stretching (~3050 cm⁻¹), C=C and C=N ring stretching (1620-1450 cm⁻¹). nist.gov |

| ¹H NMR | Aromatic protons typically appear between δ 7.5-9.3 ppm. The proton at C1 is often the most deshielded. |

| ¹³C NMR | Aromatic carbons appear in the δ 120-155 ppm range. C1 and C3 are typically downfield due to the influence of the nitrogen atom. |

| Mass Spectrometry | The molecular ion peak (M⁺) is typically prominent. Common fragmentation involves the loss of HCN. nist.gov |

Note: Specific spectral data for this compound is not widely available in public databases. The data presented for the isoquinoline core is general. The presence of the nitrile group at the 8-position would introduce a characteristic C≡N stretch in the IR spectrum (typically around 2220-2240 cm⁻¹) and would influence the chemical shifts of the adjacent protons and carbons in the NMR spectra.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNNHPZBZRHNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475912 | |

| Record name | Isoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-11-9 | |

| Record name | Isoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinoline 8 Carbonitrile and Its Derivatives

Direct Synthesis Strategies for Isoquinoline-8-carbonitrile

The direct synthesis of this compound, where the nitrile group is introduced onto a pre-formed isoquinoline (B145761) ring at the C-8 position, involves specific chemical transformations.

Nucleophilic Substitution Approaches

The direct synthesis of this compound via nucleophilic aromatic substitution, for instance, by displacing a halide at the 8-position with a cyanide salt, is a theoretically plausible route. However, nucleophilic substitution reactions on the isoquinoline ring preferentially occur at the 1-position due to the electron-deficient nature of the pyridine (B92270) ring. shahucollegelatur.org.in Substitution at the benzene (B151609) ring, particularly at the C-8 position, typically requires specific activation of the substrate or specialized reaction conditions.

Carbonylation Reactions

Carbonylation reactions represent a powerful tool for introducing carbonyl-containing functional groups into organic molecules, which can serve as precursors to the nitrile group. sioc-journal.cn Palladium-catalyzed aminocarbonylation of halo-isoquinolines is a well-established method for producing isoquinoline carboxamides. mdpi.comresearchgate.net For example, 1-iodoisoquinoline (B10073) can be effectively converted into various isoquinoline-1-carboxamides using a palladium acetate/phosphine ligand system under a carbon monoxide atmosphere. mdpi.com While this has been demonstrated extensively for the 1-position, a similar strategy could theoretically be applied to an 8-haloisoquinoline. The resulting primary amide (isoquinoline-8-carboxamide) could then be dehydrated using standard reagents to yield the target this compound.

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives of this compound often involves constructing the isoquinoline ring system from precursors that already contain the nitrile group or a suitable substituent at the desired position.

Approaches to Substituted Isoquinoline-8-carbonitriles

Classic isoquinoline synthetic methods can be adapted to produce 8-cyano derivatives by using appropriately substituted starting materials. The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational methods for constructing the isoquinoline core from substituted β-phenylethylamines or benzaldehydes. shahucollegelatur.org.inatamanchemicals.com By starting with a precursor bearing a cyano group on the aromatic ring, which will become the C-8 position of the final isoquinoline, these methods can provide direct access to substituted this compound derivatives. For instance, a patent describes the synthesis of variously substituted isoquinolines, including those with substituents at the 8-position, where the substitution pattern is dictated by the starting materials. google.com

A versatile method for creating structurally diverse and highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This approach allows for the formation of polysubstituted isoquinolines that are otherwise difficult to access. nih.gov

Annulation and Cyclization Reactions for Isoquinoline Ring Systems

Annulation and cyclization reactions are modern, powerful strategies for building complex heterocyclic systems. A notable example is the Rhodium(III)-catalyzed [4+2] annulation of N-chloroimines with maleimides, which has been used to synthesize a specific functionalized derivative, 2,5-Dimethyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]this compound. acs.org This reaction proceeds via C-H activation and offers a direct route to complex, fused isoquinoline systems.

Another powerful technique is the aza-Diels-Alder reaction. The cycloaddition of benzyne (B1209423) with (E)-2-arylideneaminopyrroles, followed by in-situ oxidation, provides an efficient pathway to functionalized pyrrolo[2,3-c]isoquinolines. acs.org Transition-metal-catalyzed C-H activation followed by annulation with unsaturated partners like allenes is also an effective strategy for constructing the isoquinoline core, which can be adapted for derivatives bearing an 8-carbonitrile group. mdpi.com

| Compound Name | Yield | 1H NMR (400 MHz, CDCl3) δ (ppm) |

|---|---|---|

| 2,5-Dimethyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]this compound | 36% | 9.19 (dd, J = 1.7, 0.7 Hz, 1H), 8.40 (dd, J = 8.8, 1.7 Hz, 1H), 7.99 (d, J = 8.8 Hz, 1H), 3.22 (s, 3H) |

Catalyst-Mediated Synthetic Routes

Catalyst-mediated reactions have become central to the synthesis of complex isoquinolines, offering high efficiency and selectivity. researchgate.netnih.gov

Rhodium(III) catalysis is prominent in the synthesis of isoquinolines through C-H bond activation and annulation, as demonstrated in the reaction of hydrazones with alkynes which proceeds without an external oxidant. acs.org The Rh(III)-catalyzed annulation with maleimides provides a direct route to 8-carbonitrile derivatives. acs.org

Palladium-catalyzed reactions are also crucial, particularly for functionalizing the isoquinoline core. A robust strategy for introducing substituents at the 8-position involves Suzuki-Miyaura coupling. acs.org This method typically starts with an 8-substituted isoquinoline, such as 8-bromo or 8-triflyloxy (OTf) isoquinoline, which is then converted to an 8-boronic ester (Bpin) derivative. This intermediate can be coupled with a wide range of aryl halides to generate 8-aryl-isoquinolines. acs.org This approach highlights a key strategy for the diversification of the 8-position.

Copper catalysts have been employed in various annulation reactions to build the isoquinoline skeleton, showcasing the versatility of first-row transition metals in modern organic synthesis. mdpi.compkusz.edu.cn

| Catalyst System | Reaction Type | Derivative Type | Reference |

|---|---|---|---|

| Rh(III) complexes | [4+2] Annulation / C-H Activation | Fused Isoquinoline-8-carbonitriles | acs.org |

| Pd(dppf)2Cl2 / KOAc | Miyaura Borylation | 8-Bpin-isoquinolines for Suzuki Coupling | acs.org |

| Pd(CH3CN)2Cl2 / Ag2CO3 | C-H Activation / Annulation | 3,4-Dihydroisoquinolin-1(2H)-ones | mdpi.com |

| Rh(III) / Ag(I) | Relay Catalysis (Electrophilic Cyclization / C-H Functionalization) | 3-Aryl Substituted Isoquinolines | nih.gov |

| Pd(OAc)2 / XantPhos | Aminocarbonylation | Isoquinoline-1-carboxamides | mdpi.com |

Palladium-Catalyzed Transformations

Palladium catalysis stands out as a highly effective method for constructing the isoquinoline framework due to the efficiency of the reactions and the wide availability of substrates. researchgate.net A common strategy involves the palladium-catalyzed cyclization of ortho-(1-alkynyl)benzaldimine intermediates. nih.gov These reactions can be coupled with subsequent processes like Heck reactions to introduce further diversity into the isoquinoline products. researchgate.net For instance, the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines in the presence of alkenes yields 4-(1-alkenyl)-3-arylisoquinolines in good to excellent yields. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net

Furthermore, palladium-catalyzed one-pot syntheses have been developed, such as the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by intramolecular C-H arylation to afford N-fused isoquinoline derivatives. rsc.org This approach provides convenient access to diverse polycyclic isoquinoline structures. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Isoquinoline Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| 2-(1-Alkynyl)benzaldimines, Alkenes | Pd(II) | 4-(1-Alkenyl)-3-arylisoquinolines | Good to Excellent | researchgate.net |

| o-Halobenzylamines, Ketones | Palladium catalyst | Substituted Isoquinolines/N-oxides | 69-97% | nih.gov |

| 1-Bromo-2-(2,2-difluorovinyl)benzenes, N-H Heterocycles | Palladium catalyst | N-Fused Isoquinolines | Not specified | rsc.org |

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoquinolines. acs.orgacs.org These reactions often proceed through the formation of a rhodacycle intermediate, followed by annulation with a coupling partner, such as an alkyne. nih.gov

One notable method involves the Rh(III)-catalyzed C-H activation of aryl hydrazones and their subsequent annulation with internal alkynes. acs.orgrsc.org This approach is highly efficient, proceeds under mild conditions, and utilizes a simple hydrazine (B178648) moiety as a directing group without the need for an external oxidant. acs.orgrsc.org The reaction involves sequential C-C and C-N bond formation along with N-N bond cleavage. acs.org

Another strategy employs hydroxyl-substituted benzaldimines, which undergo Rh(III)-catalyzed C-H activation and annulation with alkynes to furnish mesoionic isoquinoline derivatives. nih.gov This method utilizes oxygen as an internal anion source and demonstrates a broad substrate scope with moderate to excellent yields. nih.gov Furthermore, the use of benzimidates and α-diazo carbonyl compounds as starting materials in a rhodium-catalyzed C-H activation/carbenoid insertion/dehydration process allows for the construction of indene[1,2-c]isoquinoline-11-ones with high atom economy and functional group tolerance. sioc-journal.cn

Rhodium(III) catalysis has also been successfully applied to the synthesis of 1-aminoisoquinolines from aryl amidines and α-MsO/TsO/Cl ketones via C-H/N-H bond functionalization under mild conditions. acs.org This protocol offers a practical route to C4-unsubstituted aminoisoquinolines, which are often challenging to access through other metal-catalyzed C-H functionalizations with alkynes. acs.org

Table 2: Examples of Rhodium-Catalyzed Synthesis of Isoquinoline Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| Aryl hydrazones, Internal alkynes | Rh(III) catalyst | Substituted Isoquinolines | Moderate to Excellent | acs.orgrsc.org |

| Hydroxyl-substituted benzaldimines, Alkynes | Rh(III) catalyst, Copper | Mesoionic Isoquinolines | Moderate to Excellent | nih.gov |

| Benzimidates, α-Diazo carbonyl compounds | Rhodium catalyst | Indene[1,2-c]isoquinoline-11-ones | Moderate to Good | sioc-journal.cn |

| Aryl amidines, α-MsO/TsO/Cl ketones | Rh(III) catalyst | 1-Aminoisoquinolines | Not specified | acs.org |

Other Metal-Catalyzed Reactions

Besides palladium and rhodium, other transition metals have been utilized in the synthesis of isoquinolines. Copper-catalyzed reactions, for instance, have been employed in the solution-phase synthesis of isoquinoline libraries. nih.gov One approach involves a sequential palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines in excellent yields and short reaction times. organic-chemistry.org

Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines, tolerating various functional groups and affording good yields. organic-chemistry.org Ruthenium catalysts have also been employed, particularly in green chemistry approaches. niscpr.res.inresearchgate.net For example, a Ru(II)/PEG-400 system has been used for the homogeneous recyclable catalysis of C-H/N-N bond activation to produce 1-phenyl isoquinoline derivatives. niscpr.res.in

Iridium(III)-catalyzed cyclization of aryl ketoximes with internal alkynes has been reported to produce a broad range of isoquinolines in good to excellent yields without the need for an external oxidant. researchgate.net Nickel-catalyzed reactions have also been explored, such as the ortho C(sp²)-H oxidative cycloaddition of aromatic amides with alkynes to form isoquinolones. mdpi.com

Enantioselective and Diastereoselective Synthesis

The development of stereoselective methods for the synthesis of isoquinoline derivatives is crucial, as many biologically active isoquinoline alkaloids possess stereogenic centers. clockss.org Both enantioselective and diastereoselective strategies have been developed to control the stereochemistry at the C-1 position of the tetrahydroisoquinoline core. clockss.orgmdpi.com

One approach involves the use of chiral auxiliaries attached to the nitrogen atom of the isoquinoline precursor. clockss.org For example, the diastereoselective Pomeranz-Fritsch-Bobbitt cyclization has been employed using chiral o-toluamides derived from phenylalaninol. mdpi.com This methodology has been successfully applied to the synthesis of both enantiomers of the protoberberine alkaloid, (S)- and (R)-O-methylbharatamine. mdpi.comresearchgate.net

Another strategy utilizes chiral sulfinylimines as substrates. The addition of a lithiated N,N-diethyl o-toluamide to a chiral N-tert-butanesulfinimine, followed by cyclization, leads to the formation of isoquinolones with high diastereoselectivity. mdpi.com Similarly, the diastereoselective synthesis of (S)-salsolidine and (R)-salsolidine has been achieved using chiral N-tert-butanesulfinylimines in a Pomeranz-Fritsch-Bobbitt cyclization. mdpi.com

The Petasis reaction, in combination with the Pomeranz-Fritsch-Bobbitt synthesis, has been utilized for the diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comdntb.gov.ua The stereoselectivity is directed by a chiral amine component used in the Petasis reaction, leading to diastereomeric oxazin-2-ones that can be separated and further transformed. mdpi.com

Table 3: Examples of Stereoselective Synthesis of Isoquinoline Derivatives

| Method | Chiral Source | Product | Stereoselectivity | Reference |

| Pomeranz-Fritsch-Bobbitt Cyclization | Chiral o-toluamides | (S)- and (R)-O-methylbharatamine | 88% e.e. and 73% e.e. | mdpi.comresearchgate.net |

| Addition to Chiral Sulfinylimine | (S)-N-tert-butanesulfinimine | Isoquinolone precursor | Not specified | mdpi.com |

| Petasis Reaction & P-F-B Cyclization | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 3:1 d.r. | mdpi.comdntb.gov.ua |

Rearrangement and Ring-Opening/Closing Strategies

Rearrangement and ring-opening/closing strategies offer alternative and often innovative pathways to the isoquinoline scaffold. A notable example is the Dimroth rearrangement, which has been utilized in the biochemical synthesis of piperidinyl-substituted isoquinoline-4-carbonitrile (B1205459) derivatives.

A tandem aza-Wittig/electrocyclization strategy provides a versatile route to various isoquinoline derivatives. acs.org This method can be further extended through a consecutive electrocyclic ring closure, Claisen rearrangement, and intramolecular amination process to construct the unknown 1,9-diazaphenalene ring system. acs.org

More recently, a photoredox-catalyzed nitrogen insertion strategy has been developed for the synthesis of multi-substituted isoquinolines from indanone-derived oxime esters. rsc.org Mechanistic studies revealed that the reaction proceeds through the ring-opening of the oxime ester to yield a thioester intermediate, which then undergoes nitrogen insertion from an amine to form the isoquinoline ring. rsc.org This represents a form of skeletal editing, where the core framework of a molecule is remodeled.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing sustainable and environmentally benign synthetic methods. rsc.org This trend is also evident in the synthesis of isoquinolines, with researchers exploring greener solvents, recyclable catalysts, and energy-efficient reaction conditions. niscpr.res.inresearchgate.net

One such approach utilizes a homogeneous recyclable ruthenium catalyst in polyethylene (B3416737) glycol (PEG), a biodegradable solvent, often assisted by microwave energy. researchgate.net This method has been applied to the synthesis of isoquinolines and isoquinolinones via C-H/N-N activation, demonstrating high atom economy and applicability to gram-scale synthesis. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net

The development of catalyst-free reactions in environmentally friendly solvents like water is another important area of green chemistry. researchgate.net While many isoquinoline syntheses rely on transition metals, exploring metal-free alternatives is a key objective. For example, a simple method for the C-4 alkylation of isoquinolines has been developed using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles, operating without a metal catalyst. acs.orgnih.gov

Photoredox catalysis using visible light is another green approach that is gaining traction. beilstein-journals.org This method can be used to drive reactions under mild conditions, often at room temperature. For instance, a visible-light photoredox-catalyzed synthesis of pyrroloisoquinolines has been reported via an organocatalytic oxidation/[3+2] cycloaddition sequence. beilstein-journals.org

Spectroscopic and Structural Characterization of Isoquinoline 8 Carbonitrile and Its Analogues

Advanced Spectroscopic Elucidation Techniques

Spectroscopic analysis is fundamental to the characterization of novel and synthesized isoquinoline (B145761) compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed in concert to confirm the identity, purity, and structure of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of isoquinoline-8-carbonitrile and its derivatives, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, are often used to establish the connectivity between different parts of the molecule, which is crucial for the unambiguous assignment of all signals, especially for complex substituted analogues. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Isoquinoline Analogues Data for these specific analogues are provided to illustrate the application of NMR spectroscopy in this class of compounds.

Compound: 6,7-dihydroxy-5,10-dihydropyrrolo[1,2-b]isoquinoline-3-carboxylic acid (in acetone-d₆) researchgate.net

| Atom No. | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 119.5 | 7.08 (d, 2.9) |

| 2 | 111.4 | 6.42 (d, 2.9) |

| 3 | 122.9 | - |

| 3a | 126.9 | - |

| 5 | 44.5 | 4.81 (s) |

| 6 | 145.2 | - |

| 7 | 145.7 | - |

| 8 | 115.1 | 6.75 (s) |

| 9 | 112.5 | 6.69 (s) |

| 10 | 29.1 | 4.08 (s) |

| 10a | 129.5 | - |

| 10b | 125.6 | - |

| -COOH | 162.4 | - |

Compound: Methyl (3S)-N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (in CDCl₃, mixture of two rotamers) mdpi.com

| Group | δH (ppm) |

|---|---|

| Aromatic-H | 7.25-6.94 (m) |

| H(3) | 5.55-5.29 (dd) |

| H(1a), H(1b) | 5.22-4.68 (AB q) |

| H(4a), H(4b) | 3.36-3.23 (m) |

| OCH₃ | 3.70, 3.69, 3.51, 3.41 (s) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption would be from the nitrile (C≡N) group. This stretching vibration typically appears as a sharp, medium-intensity band in the 2260-2200 cm⁻¹ region of the spectrum. pressbooks.pub

Additional key absorptions for this compound would include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

C=C and C=N ring stretching: Multiple bands in the 1650-1450 cm⁻¹ region, characteristic of the isoquinoline core's aromatic system.

C-H bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings.

DFT calculations and experimental spectra for the parent isoquinoline and related compounds like 8-hydroxyquinoline (B1678124) confirm the assignment of vibrational modes associated with the isoquinoline skeleton. nih.gov The IR spectrum of the base isoquinoline shows prominent bands corresponding to these ring vibrations. nist.gov A study on various hydrogenated isoquinolinyl radicals, including 8-iso-HC₉H₇N, identified IR spectra for these species, further contributing to the vibrational understanding of the 8-substituted isoquinoline framework. rsc.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) stretch | ~2260-2200 | Medium, Sharp |

| Aromatic C-H stretch | ~3100-3000 | Variable |

| Aromatic C=C and C=N stretch | ~1650-1450 | Medium to Strong |

| Aromatic C-H out-of-plane bend | ~900-675 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆N₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The nominal molecular weight is 154 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic nitriles like this compound, the molecular ion peak (M⁺) is expected to be very intense due to the stability of the aromatic system. A characteristic fragmentation pathway for quinoline (B57606) and isoquinoline involves the loss of hydrogen cyanide (HCN, 27 mass units). nih.govnih.gov Therefore, a significant fragment ion at m/z 127 would be anticipated for this compound, corresponding to the [M-HCN]⁺ ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight (Nominal) | 154 |

| Calculated Exact Mass | 154.0531 |

| Key Fragment (M-HCN)⁺ | m/z 127 |

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules. This technique is crucial for understanding the steric and electronic properties of this compound and its analogues, as well as the non-covalent interactions that govern their packing in the crystal lattice.

While a crystal structure for the parent this compound has not been reported in the reviewed literature, numerous derivatives have been successfully characterized using single-crystal X-ray diffraction. researchgate.netresearchgate.net These studies are invaluable for understanding how substitutions on the isoquinoline core affect its geometry and solid-state behavior.

For example, the crystal structures of several partially hydrogenated isoquinoline-carbonitrile derivatives have been determined, confirming their molecular connectivity and stereochemistry. researchgate.net In another study, the crystal structure of 6-Bromoquinoline-8-carbonitrile, a closely related analogue, was elucidated. The analysis revealed an essentially planar molecule, as expected for the fused aromatic ring system. iucr.org The determination of crystal structures for various complex pyrazoloisoquinoline derivatives further showcases the capability of this technique to handle intricate molecular architectures within this class of compounds. researchgate.netresearchgate.net These analyses provide a solid foundation for interpreting the structure-property relationships in this family of heterocycles.

Table 4: Crystallographic Data for an Isoquinoline Analogue: 6-Bromoquinoline-8-carbonitrile iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₅BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7999 (4) |

| b (Å) | 20.063 (2) |

| c (Å) | 11.4582 (12) |

| β (°) | 94.135 (4) |

| Volume (ų) | 871.1 (2) |

| Z | 4 |

The study of crystal packing reveals how individual molecules self-assemble in the solid state, which is governed by a variety of intermolecular interactions. nih.govsemanticscholar.org For isoquinoline derivatives, these interactions typically include hydrogen bonds, π–π stacking, and other van der Waals forces. iucr.orgresearchgate.net

In the crystal structure of 6-Bromoquinoline-8-carbonitrile, the packing is dominated by face-to-face π–π stacking interactions between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.755 Å. Additionally, short bromine-bromine contacts are observed. iucr.org Analysis of other isoquinoline derivatives frequently reveals the presence of various hydrogen bonds (e.g., C—H···O, C—H···N) that link molecules into larger supramolecular assemblies, such as layers or three-dimensional networks. researchgate.net The nitrile group in this compound and its analogues can participate in non-classical C—H···N hydrogen bonds and dipolar nitrile-nitrile interactions, which are significant in directing the crystal packing. uleth.ca The comprehensive analysis of these weak forces is essential for crystal engineering, as they influence the physical properties of the material. mdpi.com

Conformational Analysis and Stereochemistry

The conformational landscape and stereochemical attributes of the isoquinoline framework are of significant interest due to their influence on the biological activity and material properties of its derivatives. While specific experimental or computational studies on the conformational analysis of this compound are not extensively documented in publicly available research, general principles of heterocyclic chemistry and findings from related analogues provide valuable insights.

The isoquinoline ring system is an aromatic, bicyclic heterocycle, which is inherently planar. iucr.org Consequently, the primary focus of conformational analysis in isoquinoline derivatives often revolves around the orientation of substituents, the potential for restricted rotation leading to atropisomerism, and the conformation of any non-aromatic, fused, or appended rings.

In substituted isoquinolines, the presence of bulky groups can lead to hindered rotation around single bonds, giving rise to atropisomers, which are stereoisomers resulting from this restricted rotation. acs.org This phenomenon is particularly relevant for biaryl isoquinoline derivatives. For instance, studies on 2-amido-2′-methylbiphenyls have quantified the rotational barriers, which were found to be in the range of 56.5–67.5 kJ/mol. acs.org For some doubly substituted derivatives, this barrier can increase to over 100 kJ/mol. acs.org While this compound itself does not possess the structural features for atropisomerism, its derivatives with appropriate substituents could potentially exhibit this form of stereoisomerism.

In the case of partially hydrogenated isoquinoline derivatives, such as tetrahydroisoquinolines, the saturated portion of the ring system introduces conformational flexibility. These rings typically adopt half-chair or twist-boat conformations. The stereochemistry at the chiral centers and the orientation of substituents are crucial in determining the preferred conformation. For example, in N-Boc-tetrahydroisoquinolines, the rotation of the bulky tert-butoxycarbonyl (Boc) group is hindered, and the barrier to this rotation has been determined using variable-temperature NMR spectroscopy. whiterose.ac.uk

While direct data for this compound is scarce, the rotational barriers and conformational preferences of related heterocyclic compounds can offer a comparative perspective. The following table summarizes rotational energy barriers for various related molecular systems.

| Compound/System | Rotational Barrier (ΔG‡) | Method | Reference |

| 2-Amido-2′-methylbiphenyls | 56.5–67.5 kJ/mol | VT-NMR, EXSY | acs.org |

| 3,6-Disubstituted 2-amido-2′-methylbiphenyls | 102.6–103.8 kJ/mol | VT-NMR, EXSY | acs.org |

| N-Boc-5-trifluoromethyl-tetrahydroisoquinoline | Coalescence at ~5 °C | VT-NMR | whiterose.ac.uk |

Computational Chemistry and Quantum Mechanical Studies on Isoquinoline 8 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. rsc.org DFT calculations, such as those performed using the B3LYP functional with a 6-311++G(d, p) basis set, can determine optimized geometry, vibrational frequencies, and various electronic parameters. figshare.com For the parent molecule, isoquinoline (B145761), DFT studies have been successfully used to correlate theoretical calculations with experimental data. figshare.comnih.gov

The electronic structure of a molecule dictates its chemical behavior. Global reactivity descriptors, derived from DFT calculations, quantify aspects of this reactivity. Key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and electronegativity, which describes the tendency to attract electrons. rsc.orgfigshare.com A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is associated with high stability and low reactivity. figshare.com

For the parent compound, isoquinoline, DFT calculations have established values for these descriptors, providing a baseline for understanding its derivatives. The presence of the electron-withdrawing carbonitrile group at the 8-position on the isoquinoline ring is expected to significantly alter the electron distribution, influencing the molecule's reactivity profile compared to the unsubstituted isoquinoline.

Table 1: Calculated Reactivity Descriptors for Isoquinoline Note: This data is for the parent molecule, isoquinoline, and serves as a reference.

| Parameter | Value | Reference |

| Chemical Hardness (η) | 0.529 eV | figshare.com |

| Electron Polarizability | 1.89 | figshare.com |

| Dipole Moment | 2.004 D | figshare.com |

Vibrational spectroscopy, including Infrared (IR) and Raman analysis, is essential for molecular characterization. Quantum chemical calculations using DFT can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. For instance, DFT calculations on isoquinoline and 8-hydroxyquinoline (B1678124) have shown good agreement between calculated and observed frequencies for C-C aromatic stretching, bending, and torsional modes. researchgate.net The characteristic C≡N stretching vibration of the nitrile group in related compounds is typically predicted with high accuracy. researchgate.net A similar computational analysis for isoquinoline-8-carbonitrile would allow for a detailed assignment of its vibrational modes, including the prominent nitrile stretch.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In isoquinoline derivatives, the nitrogen atom typically represents a region of high electron density. The electron-withdrawing nature of the cyano group in this compound would create a significant region of positive potential around the nitrile carbon and influence the potential across the aromatic rings, highlighting key sites for chemical interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. figshare.comnih.gov

In a DFT study of the parent molecule, isoquinoline, the HOMO-LUMO energy gap was calculated to be 3.78 eV. figshare.com For a related compound, 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, the HOMO was found to be at -6.32 eV and the LUMO at -2.15 eV, resulting in a gap of 4.17 eV. The introduction of the strongly electron-withdrawing nitrile group at position 8 in this compound is expected to lower the energies of both the HOMO and LUMO, thereby influencing the energy gap and the molecule's electronic properties.

Table 2: Frontier Molecular Orbital Energies for Related Isoquinoline Compounds Note: This data is for related compounds and illustrates the typical range of values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Isoquinoline | -5.581 | 1.801 | 3.78 | figshare.com |

| 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde | -6.32 | -2.15 | 4.17 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (like this compound) might bind to a protein's active site. researchgate.net Docking predicts the preferred orientation and binding affinity of the ligand, while molecular dynamics simulates the movement of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.

Molecular docking studies on related tetrahydroisoquinoline-carbonitrile derivatives have been performed to investigate their binding interactions with target proteins like acetylcholine (B1216132) esterase. researchgate.net These studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to the binding affinity. For this compound, the isoquinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The nitrile group can also act as a hydrogen bond acceptor, providing an additional point of interaction within a protein's binding pocket. Docking simulations would be essential to identify potential biological targets and elucidate the specific amino acid residues involved in binding, guiding the design of new therapeutic agents. uel.ac.uk

Structure-Activity Relationship (SAR) Studies through Computational Methods

While specific, published Structure-Activity Relationship (SAR) studies focusing solely on this compound are not extensively documented in publicly available research, the methodologies for such investigations are well-established within computational medicinal chemistry. These approaches are critical for understanding how the structural features of a molecule like this compound influence its biological activity, guiding the design of more potent and selective derivatives.

Computational techniques provide profound insights into the interactions between a ligand and its biological target, such as a protein or enzyme. For the isoquinoline scaffold, methods like Quantitative Structure-Activity Relationship (QSAR) are frequently employed. Three-dimensional QSAR (3D-QSAR), for instance, helps in understanding the key determinants for affinity in a series of related compounds. nih.gov This method correlates the biological activity of molecules with their 3D properties, such as steric and electrostatic fields, to build a predictive model.

In the context of structure-based drug design, quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory for evaluating protein-ligand interactions. scispace.com These methods can calculate the energetic strain a ligand undergoes upon binding to a receptor, a factor that played a role in the development of drugs based on related heterocyclic structures. scispace.com QM-based scoring functions have been developed to improve the accuracy of predicting binding poses and affinities by providing a more precise description of complex interactions like hydrogen bonding and polarization at the active site. scispace.com

The general workflow for a computational SAR study on a molecule like this compound would involve designing a series of virtual derivatives and evaluating their interactions with a chosen biological target. Key molecular properties that are often modulated and studied in isoquinoline derivatives include basicity, lipophilicity, and metabolic stability, with the cyano group at the 8-position significantly influencing these electronic and chemical characteristics.

The table below summarizes common computational methods applicable to SAR studies.

| Computational Method | Purpose in SAR Studies | Relevant Scaffolds Mentioned in Research |

| 3D-QSAR | To build predictive models correlating 3D molecular fields (steric, electrostatic) with biological activity and identify key determinants for affinity. | Tetrahydroisoquinolines nih.gov |

| QM/MM Docking | To incorporate the polarizing effect of the receptor on the ligand's charge distribution for more accurate binding pose prediction. | General protein-ligand systems scispace.com |

| Ligand Strain Analysis (QM) | To calculate the energetic penalty incurred when a ligand distorts its geometry to fit into a binding site. | General drug design scispace.com |

| QM-Based Scoring | To discriminate between native and decoy binding poses with higher accuracy by using quantum mechanical calculations for interaction energies. | General protein-ligand systems scispace.com |

Quantum Chemical Studies on Excitation Energy Transfer

Excitation energy transfer (EET) is a fundamental process in various chemical and biological systems, including photosynthesis and organic photovoltaics. nih.govnih.gov Quantum chemical studies are essential for elucidating the mechanisms of EET, providing insights at a molecular level that are often inaccessible through experimental means alone. americanscientist.org While specific research on EET in this compound is limited, the theoretical framework and computational methods are broadly applicable to aromatic systems.

The study of EET dynamics involves fully quantum mechanical calculations to understand how energy, absorbed by one part of a molecular system (a donor), is transferred to another (an acceptor). nih.govnih.gov A key parameter governing this process is the excitonic coupling (EC) matrix element, which quantifies the interaction strength between the donor and acceptor moieties. nih.gov

Advanced computational programs are used to calculate the different contributions to this excitonic coupling from transition density matrices. nih.gov These matrices are often generated using a combination of density functional theory and multireference configuration interaction (DFT/MRCI), a powerful method for describing electronically excited states. nih.gov The EET rates are then typically calculated according to Fermi's Golden Rule, which combines the excitonic coupling with the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. nih.gov

Furthermore, sophisticated simulations must account for the complex interplay between electronic and nuclear motion. americanscientist.org The role of intramolecular vibrations, for instance, is critical, as the interaction between the electronic excitation and the molecule's vibrational modes can significantly influence the dynamics and efficiency of energy transfer. nih.gov Real-time path integral calculations are one such method used to incorporate the effects of all vibrational modes at a finite temperature, providing a more accurate picture of the EET process. nih.gov In studies of donor-acceptor systems, it has been shown that the molecular linker connecting the two units can make a non-negligible contribution to the EET rate. nih.gov

The table below outlines key theoretical methods used in the quantum chemical study of EET.

| Computational Approach | Purpose in EET Studies | Example Systems from Research |

| DFT/MRCI | To generate transition density matrices for calculating excitonic coupling. | BODIPY-based donor-acceptor systems nih.gov |

| Monomer Transition Density (MTD) Approach | To calculate the direct and exchange contributions to the excitonic coupling matrix element. | BODIPY-based donor-acceptor systems nih.gov |

| Real-Time Path Integral Calculations | To simulate quantum dynamics, including all vibrational modes at finite temperature, to understand the role of intramolecular vibrations on EET. | Bacteriochlorophyll, Perylene bisimide nih.gov |

| Fermi's Golden Rule | To calculate the rate of energy transfer based on the calculated excitonic coupling and the experimental or calculated spectral overlap. | BODIPY-based donor-acceptor systems nih.gov |

Applications of Isoquinoline 8 Carbonitrile in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design

In the field of drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The isoquinoline (B145761) nucleus is widely recognized as such a scaffold. Its rigid, bicyclic structure provides a versatile template that can be chemically modified at various positions to create libraries of diverse compounds. This structural versatility allows for the fine-tuning of pharmacological, pharmacokinetic, and toxicological properties.

The significance of the isoquinoline framework is underscored by its presence in a multitude of natural products with potent biological effects, as well as numerous synthetic molecules that have been developed into clinically successful drugs. researchgate.net Researchers in medicinal chemistry frequently utilize this scaffold as a starting point for designing novel therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov The ability of isoquinoline-based compounds to interact with diverse biological targets, from enzymes to nucleic acids, makes them an invaluable tool in the development of new medicines. nih.gov

Therapeutic Potential and Pharmacological Activities

The therapeutic applications of isoquinoline derivatives are extensive, with a particularly strong emphasis on oncology. researchgate.net The planar aromatic nature of the isoquinoline ring system facilitates interactions with various biological macromolecules, leading to a broad spectrum of pharmacological activities.

Derivatives of isoquinoline are a significant source of novel anticancer agents that exert their effects through multiple mechanisms of action. researchgate.net These mechanisms often involve interfering with fundamental cellular processes required for the growth and survival of cancer cells.

A primary strategy in cancer chemotherapy is to induce apoptosis, or programmed cell death, in malignant cells. Numerous isoquinoline derivatives have been shown to be potent inducers of apoptosis. For instance, in a study involving 533 newly synthesized isoquinoline derivatives, two compounds, designated B01002 and C26001, were identified as having significant antiproliferative and pro-apoptotic activity against SKOV3 ovarian cancer cells. nih.gov These compounds were found to inhibit tumor growth in animal models, partly by downregulating inhibitor of apoptosis proteins (IAPs). nih.gov

Another study on a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, demonstrated its ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This was evidenced by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases 3, 7, and 9. nih.gov

In addition to apoptosis, disruption of the cell cycle is another key mechanism. The aforementioned 3-acyl isoquinolin-1(2H)-one derivative (4f) was also found to cause cell cycle arrest at the G2 phase, which was associated with the suppression of the CDK1 protein. nih.gov Similarly, other cytotoxic compounds have been shown to induce G2/M phase arrest by decreasing the levels of the CDK1/Cyclin-B complex. mdpi.com This blockage of cell cycle progression prevents cancer cells from dividing and proliferating. nih.gov

Table 1: Antiproliferative Activity of Select Isoquinoline Derivatives on SKOV3 Ovarian Cancer Cells nih.gov

| Compound | IC₅₀ (µg/mL) |

|---|---|

| B01002 | 7.65 |

The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer drugs. nih.gov Certain isoquinoline derivatives have been identified as inhibitors of tubulin polymerization. A study of 5,6-dihydroindolo[2,1-a]isoquinolines, which contain an isoquinoline core, found that several hydroxy-substituted derivatives were active inhibitors of tubulin polymerization. nih.gov These compounds were shown to bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov This action is believed to be responsible for their cytostatic activity against human breast cancer cells. nih.gov The most potent of these compounds demonstrated significant inhibition of tubulin polymerization, with IC₅₀ values in the low micromolar range. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli and is a key component of numerous chronic diseases. The development of novel anti-inflammatory agents remains a critical goal in medicinal chemistry. While specific studies on the anti-inflammatory properties of Isoquinoline-8-carbonitrile are not extensively documented in publicly available research, the isoquinoline scaffold is a well-established pharmacophore in the design of anti-inflammatory compounds.

Research into isoquinoline derivatives has revealed their potential to modulate key inflammatory pathways. For instance, a novel isoquinoline derivative, CYY054c, has demonstrated significant anti-inflammatory effects in preclinical models. This compound was found to inhibit the expression of nuclear factor kappa B (NF-κB), a protein complex that plays a pivotal role in regulating the immune response to infection and inflammation. By suppressing NF-κB, CYY054c led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, it decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory cascade. These findings underscore the potential of the isoquinoline core structure to serve as a template for the development of new anti-inflammatory drugs.

The anti-inflammatory potential of the broader class of isoquinoline-containing compounds is an active area of investigation, suggesting that this compound may warrant further exploration for its capacity to modulate inflammatory responses. bioengineer.orgresearchgate.netnih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The isoquinoline framework is a recurring motif in a variety of natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities.

Antibacterial Activity

Although specific data on the antibacterial properties of this compound is limited, numerous studies have highlighted the antibacterial potential of various isoquinoline derivatives. nih.govuts.edu.auinternationalscholarsjournals.commdpi.com For example, a new class of alkynyl isoquinolines has been shown to possess potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov These compounds have demonstrated the ability to reduce the bacterial load within macrophages, suggesting their potential for treating intracellular infections. nih.gov

Another study focused on tricyclic isoquinoline derivatives, which were found to be active against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. uts.edu.au The table below summarizes the minimum inhibitory concentrations (MICs) for some of these derivatives against selected bacterial strains.

| Compound | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) | Enterococcus faecium (MIC µg/mL) |

| 8d | 16 | Not Tested | 128 |

| 8f | 32 | 32 | 64 |

| Data from a study on tricyclic isoquinoline derivatives, not this compound. uts.edu.au |

Antifungal Activity

The isoquinoline scaffold has also been explored for its antifungal properties. bioengineer.orgjlu.edu.cnnih.govnih.govresearchgate.net Researchers have designed and synthesized novel isoquinoline derivatives that have shown promising activity against various fungal pathogens. jlu.edu.cnnih.gov For instance, certain 3-aryl-isoquinoline derivatives have exhibited significant in vitro antifungal activity against phytopathogenic fungi at a concentration of 50 mg/L. nih.gov Another study reported that halogenated phenyl- and phenethyl carbamates of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines displayed notable antifungal activity. nih.gov

Antiviral Activity

The antiviral potential of isoquinoline derivatives is an emerging area of research. mdpi.comresearchgate.netnih.govdntb.gov.uamdpi.com A recent study identified an isoquinolone compound that demonstrated inhibitory activity against both influenza A and B viruses, with 50% effective concentrations (EC₅₀s) in the low micromolar range. mdpi.com This compound was found to suppress the viral RNA replication step. mdpi.com Further derivatization led to the identification of a less toxic antiviral agent that inhibits influenza viral polymerase activity. mdpi.com The structural similarity of this compound to these active compounds suggests it could be a candidate for antiviral screening programs.

Neurological Applications

The privileged isoquinoline scaffold is a key structural element in numerous neuroactive natural products and synthetic compounds, indicating its potential for the development of therapies for a range of neurological disorders.

While specific investigations into the application of this compound for neurological disorders have not been widely published, the broader class of isoquinoline alkaloids has been extensively studied for its neuropharmacological effects. wikipedia.org For example, certain tetrahydroisoquinoline derivatives have been implicated as neurotoxins that can contribute to the pathology of Parkinson's disease by destroying dopaminergic neurons. wikipedia.org Conversely, other isoquinoline-based molecules are being explored for their neuroprotective properties. The diverse neurological activities of isoquinoline derivatives suggest that subtle structural modifications, such as the introduction of a carbonitrile group at the 8-position, could significantly alter their pharmacological profile, potentially leading to the discovery of novel therapeutic agents for neurological conditions.

Dopamine (B1211576) receptors are crucial targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The isoquinoline framework has been successfully utilized to develop potent and selective dopamine receptor agonists. Although there is no specific research on this compound as a dopamine receptor agonist, studies on related structures are informative. For instance, a series of 7,8-dihydroxyoctahydrobenzo[h]isoquinolines has been synthesized, with one derivative identified as an extremely potent and selective full agonist for the D1 dopamine receptor. The development of such rigid isoquinoline-based ligands with high affinity and potency at dopamine receptors underscores the potential of this chemical class in the design of novel CNS-active agents.

Other Biological Activities (e.g., Antioxidant, Antiplatelet, Antidiabetic)

Beyond the aforementioned applications, the versatile isoquinoline scaffold has been investigated for a range of other biological activities that are relevant to medicinal chemistry and drug discovery.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is implicated in the pathogenesis of numerous diseases. While direct antioxidant data for this compound is scarce, related compounds have shown promise. A study on quinoline- and isoindoline-integrated polycyclic compounds reported significant antioxidant activity in several free radical scavenging assays. mdpi.comnih.gov The table below shows the 50% effective concentration (EC₅₀) values for one of the most active compounds from that study.

| Assay | EC₅₀ (mM) |

| DPPH Radical Scavenging | 0.65 |

| ABTS Radical Scavenging | 0.52 |

| Superoxide Anion Radical Scavenging | 0.93 |

| Data for a quinoline-isoindoline hybrid, not this compound. mdpi.comnih.gov |

Antiplatelet Activity

The inhibition of platelet aggregation is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases. Several isoquinoline alkaloids have been evaluated for their antiplatelet effects. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.orgmdpi.commdpi.comresearchgate.net A study investigating 41 different isoquinoline alkaloids found that several exhibited significant inhibitory activity against platelet aggregation induced by various agonists, including adenosine (B11128) 5'-diphosphate (ADP), arachidonic acid (AA), and collagen. nih.gov Although specific data for this compound is not available, the demonstrated antiplatelet potential of the broader isoquinoline class suggests that it could be a worthwhile candidate for investigation. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.org

Antidiabetic Activity

The global prevalence of diabetes mellitus has spurred the search for new antidiabetic agents. The inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase is a recognized strategy for managing postprandial hyperglycemia. nih.govijcrr.comnih.govresearchgate.net A study on quinoline- and isoindoline-integrated polycyclic compounds demonstrated noteworthy inhibitory activity against both of these enzymes, with some compounds showing potency comparable to the standard drug acarbose. nih.gov The 50% inhibitory concentration (IC₅₀) values for a promising compound from this study are presented below.

| Enzyme | IC₅₀ (mM) |

| α-Glucosidase | 0.07 |

| α-Amylase | 0.21 |

| Data for a quinoline-isoindoline hybrid, not this compound. nih.gov |

Development of this compound-based Lead Compounds

The development of lead compounds is a critical phase in the drug discovery pipeline, where initial hits are optimized to improve their therapeutic potential. jocpr.com The isoquinoline framework itself is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. nih.gov While extensive research exists for the broader class of isoquinoline derivatives, specific data on the development of lead compounds directly derived from this compound is still an evolving area of research.

In the quest for novel therapeutic agents, various isoquinoline derivatives are synthesized and evaluated for their biological activities, including antimicrobial and insecticidal properties. researchgate.net One study included this compound in a screening library of novel isoquinoline derivatives to assess their toxicological activity against Aphis gossypii. researchgate.net While this indicates its inclusion in early-stage discovery efforts, detailed reports on its progression to a lead compound for a specific therapeutic target are not extensively documented in publicly available literature. The development process typically involves identifying a hit compound from a screening campaign, followed by a systematic chemical modification to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to a promising lead candidate.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. researchgate.netupenn.edu For the isoquinoline class of compounds, SAR studies have been crucial in elucidating the impact of various substituents on their therapeutic effects, such as antiviral, antibacterial, and antifungal activities. researchgate.net

Key structural features, such as the presence of a quaternary nitrogen and the substitution pattern on the isoquinoline ring, have been shown to play a significant role in the biological activity of these derivatives. researchgate.net For instance, in some series of isoquinoline alkaloids, specific substitutions at certain positions were found to be critical for their antimicrobial effects. researchgate.net

The table below illustrates a hypothetical SAR study for a series of this compound derivatives, demonstrating how variations in substituents could influence biological activity against a generic kinase target.

| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) |

| IQC-001 | H | H | 500 |

| IQC-002 | OCH3 | H | 250 |

| IQC-003 | H | Cl | 100 |

| IQC-004 | OCH3 | Cl | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research is necessary to fully elucidate the medicinal chemistry landscape of this compound and to harness its potential in the development of novel therapeutics.

Applications in Agrochemicals and Materials Science

Development of Crop Protection Products

The isoquinoline (B145761) framework is a key component in the synthesis of modern agrochemicals, contributing to the creation of products designed for enhanced crop protection. Derivatives of isoquinoline have been investigated for their potential as pesticides, demonstrating that this structural class can be modified to produce bioactive molecules for agricultural use. The inherent biological activity of certain isoquinoline alkaloids against phytopathogenic fungi has spurred research into synthetic derivatives for broader agricultural applications.

Insecticidal Activity and Pest Management

The isoquinoline scaffold is instrumental in the development of novel insecticides. Researchers have successfully designed and synthesized series of isoquinoline derivatives, such as isoquinoline isoxazolines, specifically for use as pesticides in crop protection. These compounds have shown toxicological activity against significant agricultural pests, including aphids like Aphis gossypii.

Further research has focused on synthesizing complex heterocyclic systems incorporating the isoquinoline structure, such as pyrimidothienotetrahydroisoquinolines, to act as potent insecticidal agents. These efforts aim to develop new options for sustainable pest management by creating molecules that are effective against specific insect targets. The versatility of the isoquinoline core allows for structural modifications to optimize insecticidal potency and spectrum of activity.

Agricultural Bioefficacy Studies

Bioefficacy studies are crucial for determining the practical utility of new chemical agents in agriculture. In laboratory settings, various isoquinoline derivatives have been evaluated for their effectiveness against specific pests. For instance, a series of newly synthesized pyrimidothienotetrahydroisoquinoline compounds were tested for their toxicological effects on the cowpea aphid, Aphis craccivora.

The results from these studies quantify the potency of the compounds, often by comparing them to existing commercial insecticides. In one study, the bioefficacy of isoquinoline isoxazoline (B3343090) derivatives was found to be competitive with the commercial insecticide Indoxacarb. Another study on pyrimidothienotetrahydroisoquinolines identified several derivatives with significant toxicity against A. craccivora, with one compound in particular showing the highest potency among those tested.

Below is a data table summarizing the insecticidal activity of selected isoquinoline derivatives against the nymphs of the cowpea aphid (A. craccivora) after 24 hours of treatment, as compared to the commercial insecticide Acetamiprid.

| Compound | LC₅₀ (ppm) | Toxicity Index |

|---|---|---|

| Compound 3 | 1.195 | 3.77 |

| Compound 4 | 0.485 | 9.28 |

| Compound 5 | 1.207 | 3.73 |

| Compound 6 | 0.515 | 8.74 |

| Compound 7 | 1.295 | 3.47 |

| Compound 8 | 0.225 | 20.00 |

| Compound 9 | 1.180 | 3.81 |

| Acetamiprid (Reference) | 0.045 | 100.00 |

Advanced Materials Development

Isoquinoline-8-carbonitrile is utilized in the field of materials science for the development of advanced materials. Its unique chemical properties, stemming from the aromatic, heterocyclic structure, make it a candidate for creating materials with specific electrical, optical, or mechanical characteristics. Isoquinoline derivatives have been explored for their potential in creating a range of specialized materials, from polymers to pigments.

Polymers and Nanocomposites

The isoquinoline structure is integrated into polymers and copolymers to develop materials with unique functionalities. These isoquinoline-based polymers have been investigated for their potential use as conductive materials and in the fabrication of sensors. The ability to tailor the chemical structure allows for the fine-tuning of the material's properties for specific applications. Furthermore, isoquinoline derivatives can act as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and gas storage.

Dyes and Pigments

Owing to their stable chemical structures and ability to form complex molecular arrangements, isoquinoline derivatives are employed in the production of dyes and pigments. The aromatic nature of the isoquinoline core contributes to the vibrant colors and stability required for these applications. A related compound, quinoline (B57606) yellow, serves as an example of this class of heterocycles being used as a yellow dye in various industries.

Fluorescent Probes for Biological Imaging

This compound serves as a building block for creating fluorescent probes used in biological imaging. These specialized molecules are designed to visualize cellular processes with high sensitivity and resolution. Fluorescent probes are indispensable tools in molecular biology and medicine, allowing researchers to monitor molecular events in living organisms.

A specific example is a fluorescent probe synthesized using a naphthalimide and an isoquinoline unit. This "turn-on" probe was designed for the selective detection of aluminum ions (Al³⁺) and has been successfully applied for imaging these ions within living cells. The development of such probes, which can target specific ions or molecules, is a growing area of research with significant potential in diagnostics and medical research.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and sustainable methods for constructing the isoquinoline (B145761) framework is a key focus of modern organic synthesis. nih.gov While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, recent research has introduced innovative catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance. pharmaguideline.comorganic-chemistry.org These advancements are directly applicable to the synthesis of complex derivatives of isoquinoline-8-carbonitrile.

Emerging strategies are moving beyond classical approaches, employing transition-metal catalysis, organocatalysis, and even catalyst-free processes. nih.govresearchgate.net For instance, rhodium(III)-catalyzed C-H activation and annulation reactions provide a direct and atom-economical route to substituted isoquinolines. organic-chemistry.org Similarly, copper and palladium-catalyzed cascade reactions have proven effective for constructing diverse isoquinoline derivatives. researchgate.netorganic-chemistry.org The application of microwave-assisted synthesis has also been shown to significantly reduce reaction times for established methods. organic-chemistry.org These novel catalytic systems are poised to enable the rapid synthesis of libraries of this compound analogs, facilitating further exploration of their properties.

| Catalytic System/Methodology | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Transition Metal-Mediated Cascades (Rh, Ru, Pd, Cu, Ir) | Involves metal catalysts like rhodium, ruthenium, or palladium to facilitate C-H activation, cross-coupling, and cyclization reactions in a single pot. nih.govresearchgate.netorganic-chemistry.org | High efficiency, atom economy, and ability to introduce complex substituents. |

| Organocatalysis | Uses small organic molecules, such as N-Heterocyclic Carbenes (NHCs), to catalyze the formation of the isoquinoline ring. nih.gov | Avoids toxic heavy metals, often provides high stereoselectivity. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate traditional reactions like the Bischler-Napieralski and Pictet-Spengler syntheses. organic-chemistry.org | Drastically reduced reaction times and potentially higher yields. |

| Electrochemical Reactions | Utilizes electricity to drive the chemical transformations needed to form the isoquinoline core. nih.gov | Offers a green and sustainable alternative to traditional reagents. |

Exploration of New Pharmacological Targets

Derivatives of the isoquinoline scaffold exhibit an exceptionally broad spectrum of pharmacological activities. wisdomlib.orgnih.gov This versatility suggests that this compound could serve as a valuable starting point for the discovery of novel therapeutic agents targeting a wide array of diseases. wisdomlib.org Current research into isoquinoline compounds spans numerous therapeutic areas, including oncology, infectious diseases, and neurology. researchgate.netnih.gov

Future research is likely to focus on developing this compound derivatives for novel and challenging pharmacological targets. The proven success of isoquinolines as kinase inhibitors, for example, opens avenues for targeting specific kinases involved in cancer and inflammatory diseases, such as HER2 or protein kinase C. researchoutreach.orgrsc.org Furthermore, the neurotropic potential of isoquinoline structures suggests that derivatives could be explored for activity against targets implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. ijcrr.com The vast chemical space accessible from the this compound core provides a rich platform for discovering agents with novel mechanisms of action. nih.govresearchgate.net

| Therapeutic Area | Potential Pharmacological Targets | Rationale based on Isoquinoline Scaffold Research |

|---|---|---|

| Oncology | Protein Kinases (e.g., HER2, CDKs), Topoisomerase, Tubulin | Isoquinoline derivatives are known to act as anticancer agents through various mechanisms, including enzyme inhibition and disruption of cell division. researchgate.netrsc.org |

| Infectious Diseases | Bacterial, Fungal, Viral, and Parasitic Enzymes/Proteins | The scaffold is associated with potent antimicrobial, antifungal, antimalarial, and anti-HIV activities. wisdomlib.orgnih.gov |

| Neurology | Dopaminergic systems, Cholinesterases | Natural and synthetic isoquinolines have been investigated for their potential in treating Parkinson's and Alzheimer's diseases. ijcrr.com |

| Inflammatory Diseases | Pro-inflammatory Cytokines and Enzymes | Certain isoquinoline alkaloids have demonstrated significant anti-inflammatory effects, suggesting potential for treating conditions like rheumatoid arthritis. researchoutreach.orgamerigoscientific.com |

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. mdpi.com For a scaffold like this compound, these integrated approaches can accelerate the identification and optimization of lead compounds. Computational tools allow for the rapid in silico screening of virtual libraries of derivatives against biological targets, prioritizing molecules for synthesis and experimental testing. mdpi.comnih.gov